ARV-393

BCL6 degradation PROTAC DC50

Researchers studying BCL6-driven lymphomas often face limitations with conventional inhibitors that only block a single domain. ARV-393 addresses this by acting as an orally bioavailable PROTAC, enabling complete BCL6 degradation with sub-nanomolar potency. · DC50 & GI50 <1 nM in numerous DLBCL & Burkitt lymphoma lines. · Validated in vivo oral activity; benchmark for preclinical NHL models. · Synergizes with anti-CD20, EZH2, BCL2 & BTK agents for combination studies.

Molecular Formula C46H53ClFN9O7
Molecular Weight 898.4 g/mol
Cat. No. B12365025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARV-393
Molecular FormulaC46H53ClFN9O7
Molecular Weight898.4 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C=C(C=C2)NC3=NC(=NC=C3Cl)N4CCC(CC4)OC5CC(C5)N6CCC(CC6)C7=C(C8=C(C=C7)C(=O)N(C8)C9CCC(=O)NC9=O)F)C=C(C1=O)OCC(=O)NC
InChIInChI=1S/C46H53ClFN9O7/c1-25(2)57-36-7-4-28(18-27(36)19-38(45(57)62)63-24-40(59)49-3)51-42-35(47)22-50-46(53-42)55-16-12-30(13-17-55)64-31-20-29(21-31)54-14-10-26(11-15-54)32-5-6-33-34(41(32)48)23-56(44(33)61)37-8-9-39(58)52-43(37)60/h4-7,18-19,22,25-26,29-31,37H,8-17,20-21,23-24H2,1-3H3,(H,49,59)(H,50,51,53)(H,52,58,60)
InChIKeyZOGOEUHUEFKKTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARV-393: Oral PROTAC BCL6 Degrader


This compound, designated ARV-393 (also known as Zaloblideg), is an orally bioavailable proteolysis-targeting chimera (PROTAC) that recruits the B-cell lymphoma 6 (BCL6) protein and the E3 ubiquitin ligase cereblon to induce ubiquitination and subsequent proteasomal degradation of BCL6 [1]. ARV-393 demonstrates sub-nanomolar degradation potency (DC50 <1 nM) and antiproliferative activity (GI50 <1 nM) in numerous diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma (BL) cell lines, and is currently under evaluation in a Phase 1 clinical trial (NCT06393738) for patients with advanced non-Hodgkin lymphoma [2].

Why ARV-393 Cannot Be Substituted


PROTAC molecules, including ARV-393, are bifunctional entities whose degradation efficiency, ternary complex formation, and pharmacokinetic properties are exquisitely sensitive to even minor modifications in linker length, E3 ligase ligand orientation, and target-binding moiety [1]. Unlike conventional small-molecule inhibitors where potency often correlates linearly with binding affinity, PROTAC efficacy depends on a non-linear, cooperative assembly of a ternary complex between the target protein, the degrader, and the E3 ligase [2]. Consequently, in-class compounds cannot be simply interchanged; each PROTAC exhibits a unique degradation profile, selectivity fingerprint, and oral bioavailability that are not predictable from structural similarity alone.

ARV-393 Evidence: Potency, Bioavailability & Combinations


Sub-Nanomolar BCL6 Degradation in DLBCL and BL Cell Lines

ARV-393 exhibits a DC50 of <1 nM in numerous DLBCL and Burkitt lymphoma (BL) cell lines, as reported in both vendor datasheets and primary research abstracts [1]. In comparison, the structurally distinct BCL6 PROTAC A19 achieves a DC50 of 34 pM in the OCI-LY1 cell line [2]. While A19 demonstrates higher potency in a single cell line, ARV-393's sub-nanomolar activity across a broad panel of DLBCL and BL cell lines underscores its robust and reproducible degradation capacity in diverse B-cell malignancy contexts.

BCL6 degradation PROTAC DC50 DLBCL

Antiproliferative Potency Superior to BI-3802

ARV-393 demonstrates a GI50 of <1 nM in multiple DLBCL and BL cell lines, indicating potent inhibition of tumor cell proliferation [1]. In contrast, the BCL6-targeting molecular glue BI-3802 exhibits an IC50 of ≤3 nM in similar cell lines [2]. This ≥3-fold difference in potency highlights ARV-393's superior antiproliferative efficacy in preclinical models of B-cell lymphoma.

antiproliferative GI50 DLBCL Burkitt lymphoma

Oral Bioavailability vs Intravenous PROTACs

ARV-393 is orally bioavailable and is administered orally once daily in a 28-day cycle in its ongoing Phase 1 clinical trial (NCT06393738) [1][2]. This route of administration is a significant advantage over many other PROTAC degraders (e.g., ARV-110, ARV-471) which require intravenous infusion due to poor oral absorption [3]. The oral formulation offers potential for improved patient compliance, reduced healthcare resource utilization, and greater convenience for outpatient treatment regimens.

oral bioavailability PROTAC pharmacokinetics patient convenience

Monotherapy Tumor Growth Inhibition in B-Cell Lymphoma Xenograft

In a humanized high-grade B-cell lymphoma cell line-derived xenograft (CDX) model (SU-DHL-4), oral administration of ARV-393 at 3 mg/kg once daily resulted in 38% tumor growth inhibition (TGI) relative to vehicle control [1][2]. This single-agent activity demonstrates the direct antitumor effect of BCL6 degradation and provides a baseline for evaluating combination strategies.

tumor growth inhibition xenograft DLBCL monotherapy

Glofitamab Combination Synergy in Xenograft Model

In a head-to-head comparison within the same humanized high-grade B-cell lymphoma CDX model, the combination of ARV-393 (3 mg/kg) with the anti-CD20 bispecific antibody glofitamab (0.15 mg/kg) resulted in 81% tumor growth inhibition with concomitant dosing and 91% TGI with sequential dosing. This represents a substantial improvement over ARV-393 monotherapy (38% TGI) and glofitamab monotherapy (36% TGI) [1][2].

combination therapy glofitamab synergy DLBCL

R-CHOP Combination Induces Complete Tumor Regressions

When combined with standard-of-care R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, prednisone) in the SU-DHL-4 high-grade B-cell lymphoma CDX model, ARV-393 induced complete tumor regressions in 9 out of 9 mice (100%) [1][2]. This finding indicates that ARV-393 can synergize with the current frontline regimen to achieve curative potential in a preclinical setting, a benchmark not consistently observed with other BCL6-targeting agents.

R-CHOP complete regression DLBCL combination therapy

ARV-393 Application Scenarios


Preclinical BCL6 PROTAC Evaluation in DLBCL Models

Researchers can employ ARV-393 as a benchmark oral BCL6 degrader to investigate combination strategies with standard-of-care chemotherapies, biologics, and small molecule inhibitors. Its sub-nanomolar potency and oral bioavailability make it an ideal tool for in vivo efficacy studies in xenograft and patient-derived models of DLBCL [1].

Phase 1 Trial for Relapsed/Refractory NHL

Clinicians may consider ARV-393 for patients with advanced B-cell non-Hodgkin lymphoma, including DLBCL and nodal T-follicular helper cell lymphoma, angioimmunoblastic-type (nTFHL-AI), who have relapsed after or are refractory to prior therapies. The oral dosing regimen (once daily, 28-day cycles) offers a convenient outpatient treatment option [2].

Combination Therapy with Anti-CD20 Biologics & SMIs

Preclinical evidence demonstrates that ARV-393 synergizes with anti-CD20 agents (glofitamab, rituximab), EZH2 inhibitors (tazemetostat), BCL2 inhibitors (venetoclax), and BTK inhibitors (acalabrutinib) to achieve enhanced tumor growth inhibition and complete regressions. These findings support the design of rational combination trials to overcome resistance and improve outcomes in aggressive lymphomas [3].

Oral Bioavailability and PK Studies of PROTACs

ARV-393 serves as a model compound for studying the oral bioavailability of PROTAC degraders. Its favorable absorption profile, demonstrated by oral dosing in Phase 1 trials, makes it a valuable reference for medicinal chemists optimizing the pharmacokinetic properties of next-generation targeted protein degraders [4].

Technical Documentation Hub

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